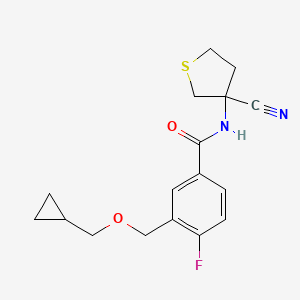

N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide is a chemical compound used in scientific research applications. It is a potent and selective inhibitor of a specific protein, which plays a crucial role in various biological processes.

Scientific Research Applications

Antimicrobial Activity

Fluorobenzamides containing thiazole and thiazolidine have been synthesized and evaluated for their antimicrobial properties. Microwave-induced synthesis facilitated the creation of 5-arylidene derivatives, which showed promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom significantly enhanced the antimicrobial efficacy of these compounds (Desai, Rajpara, & Joshi, 2013).

Insecticidal Optimization

The optimization of insecticidal activity in fluorobenzyl esters was investigated by introducing a cyano group and a fluorine atom, leading to improved efficacy against specific pests. This study highlights the potential of fluorine-containing compounds in the development of new insecticides (Beddie, Farnham, & Khambay, 1995).

Synthetic Equivalents of Nitrile Ylides

N-(Cyanomethyl)- and N-(α-cyanobenzyl)imines, which can tautomerize into azomethine ylides, were explored for their cycloadditions with olefinic dipolarophiles. This research provides insights into synthetic pathways that mimic the reactivity of nitrile ylides, offering new synthetic strategies for the construction of complex molecules (Tsuge, Ueno, Kanemasa, & Yorozu, 1986).

Metabolite Identification and Excretion

The metabolites of a novel If channel inhibitor were identified, and their renal and hepatic excretion pathways were investigated. This study underscores the importance of understanding the metabolism and excretion of fluorine-containing pharmaceuticals for their development and therapeutic application (Umehara, Shirai, Iwatsubo, Noguchi, Usui, & Kamimura, 2009).

Asymmetric Synthesis

The synthesis of fluoro, fluoromethyl, difluoromethyl, and trifluoromethylcyclopropanes was explored, highlighting the unique challenges and opportunities presented by the inclusion of fluorine atoms in cyclopropane rings. Such compounds have significant potential in medicinal chemistry due to their biological activity and improved metabolic profile (Pons, Delion, Poisson, Charette, & Jubault, 2021).

properties

IUPAC Name |

N-(3-cyanothiolan-3-yl)-3-(cyclopropylmethoxymethyl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O2S/c18-15-4-3-13(7-14(15)9-22-8-12-1-2-12)16(21)20-17(10-19)5-6-23-11-17/h3-4,7,12H,1-2,5-6,8-9,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGULTRAYSKNQCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCC2=C(C=CC(=C2)C(=O)NC3(CCSC3)C#N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Cyanothiolan-3-YL)-3-[(cyclopropylmethoxy)methyl]-4-fluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2726087.png)

![N-(1,3-benzodioxol-5-yl)-2-[[2-[2-[(2-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide](/img/structure/B2726090.png)

![Ethyl 5-[1-[[(E)-2-cyano-3-ethoxyprop-2-enoyl]amino]-3-methylbutyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2726091.png)

![3-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2726102.png)